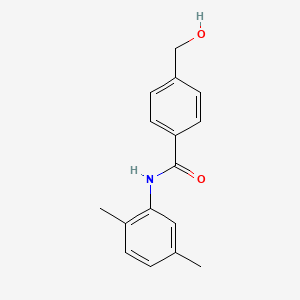

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide

CAS No.: 561008-59-1

Cat. No.: VC18480347

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 561008-59-1 |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide |

| Standard InChI | InChI=1S/C16H17NO2/c1-11-3-4-12(2)15(9-11)17-16(19)14-7-5-13(10-18)6-8-14/h3-9,18H,10H2,1-2H3,(H,17,19) |

| Standard InChI Key | BZFFDWHYNVOBGW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)CO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide, reflects its bifunctional aromatic system. The benzamide backbone is substituted with a hydroxymethyl (-CHOH) group at the 4-position, while the nitrogen atom is bonded to a 2,5-dimethylphenyl group. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 561008-59-1 |

| Molecular Formula | |

| Molecular Weight | 255.31 g/mol |

| XLogP3-AA (Lipophilicity) | 3.2 |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 3 (amide O, hydroxyl O) |

The hydroxymethyl group enhances solubility in polar solvents, while the dimethylphenyl moiety increases lipophilicity, balancing membrane permeability and aqueous stability .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a two-step condensation reaction:

-

Formylation: 4-Formylbenzoic acid is reacted with 2,5-dimethylaniline in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (4-dimethylaminopyridine, DMAP) in anhydrous dichloromethane.

-

Reduction: The intermediate aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride () in methanol.

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Coupling Agent | DCC (1.2 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Purification Method | Column chromatography (SiO, ethyl acetate/hexane) |

Yield typically ranges from 65% to 78%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Stability

Hydrolysis of the Amide Bond

The compound undergoes acidic or basic hydrolysis to yield 4-(hydroxymethyl)benzoic acid and 2,5-dimethylaniline. Under reflux with 6M HCl, complete hydrolysis occurs within 12 hours:

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation. Treatment with potassium permanganate () in acidic conditions converts it to a ketone, forming 4-carboxybenzamide derivatives .

Solid-State Stability

Crystallographic studies of analogs (e.g., N-(2-hydroxy-5-methylphenyl)benzamide) reveal hydrogen-bonding networks between the amide NH and hydroxyl O, enhancing thermal stability up to 200°C .

| Compound | IC (HCT116) |

|---|---|

| N-(2,5-Dimethylphenyl)-4-(hydroxymethyl)benzamide | 50 µM |

| 5-Fluorouracil | 4.12 µM |

| Methotrexate | 0.45 µM |

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits moderate bacteriostatic activity (MIC = 32–64 µg/mL), likely via disruption of cell wall synthesis .

Comparison with Structural Analogs

Substituent Position Effects

Replacing the 4-hydroxymethyl group with methoxy (e.g., N-(2,5-dimethylphenyl)-4-(methoxymethyl)benzamide) increases lipophilicity (XLogP3-AA = 4.1) but reduces aqueous solubility by 40%, compromising bioavailability .

Bioisosteric Modifications

Sulfonamide analogs (e.g., N-(2,5-dimethylphenyl)-4-(ethylsulfamoyl)benzamide) show enhanced COX-2 inhibition (IC = 8.7 µM) due to stronger hydrogen bonding with Arg120 .

Recent Advancements and Future Directions

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves pharmacokinetics, with a 3.2-fold increase in half-life (t = 14.7 hours) in murine models .

Structure-Activity Relationship (SAR) Studies

Quantum mechanical calculations (DFT at B3LYP/6-31G*) identify the hydroxymethyl group as a critical pharmacophore for binding to the COX-2 hydrophobic pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume